1-[2-(1,2-Oxazolidin-2-ylmethyl)phenoxy]-3-piperidin-1-ylpropan-2-ol
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Overview
Description
1-[2-(1,2-Oxazolidin-2-ylmethyl)phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound that features a combination of oxazolidine, phenoxy, and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,2-Oxazolidin-2-ylmethyl)phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolidine ring, which can be synthesized through the reaction of 1,2-amino alcohols with aldehydes or ketones . The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group . The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving amines and appropriate electrophiles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,2-Oxazolidin-2-ylmethyl)phenoxy]-3-piperidin-1-ylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(1,2-Oxazolidin-2-ylmethyl)phenoxy]-3-piperidin-1-ylpropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1,2-Oxazolidin-2-ylmethyl)phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. For instance, as a sigma receptor ligand, it binds to the sigma-2 receptor, influencing various cellular pathways related to pain, cancer, and neurodegenerative diseases . The binding of the compound to the receptor can modulate the activity of ion channels, enzymes, and other proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Cycloserine: A second-line drug for tuberculosis, structurally related but with a different mechanism of action.
Uniqueness
1-[2-(1,2-Oxazolidin-2-ylmethyl)phenoxy]-3-piperidin-1-ylpropan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a sigma receptor ligand sets it apart from other oxazolidinone derivatives, which are primarily known for their antibacterial activity .
Properties
IUPAC Name |
1-[2-(1,2-oxazolidin-2-ylmethyl)phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c21-17(14-19-9-4-1-5-10-19)15-22-18-8-3-2-7-16(18)13-20-11-6-12-23-20/h2-3,7-8,17,21H,1,4-6,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKKOQDSGGTUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CN3CCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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